Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Description

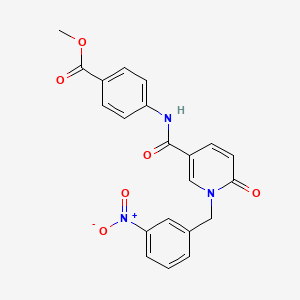

Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a synthetic organic compound featuring a dihydropyridine core substituted with a 3-nitrobenzyl group and linked to a methyl benzoate ester via a carboxamido bridge.

Properties

IUPAC Name |

methyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-30-21(27)15-5-8-17(9-6-15)22-20(26)16-7-10-19(25)23(13-16)12-14-3-2-4-18(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXZOGLLNRXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 407.4 g/mol. The compound features a dihydropyridine core with a nitrobenzyl substituent and a carboxamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-methyl-4-nitroaniline with 3-nitrobenzaldehyde under acidic conditions to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate in the presence of a base to yield the final product.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of this compound can be attributed to several key mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro groups in the structure can participate in redox reactions, leading to ROS generation that induces cellular stress and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activities crucial for cell survival.

Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitrobenzyl substituent; carboxamide group | Antimicrobial; anticancer |

| 4-Aminoquinoline | Amino group; quinoline structure | Antimalarial properties |

| Nicotinamide | Pyridine derivative; amide functionality | Antimicrobial; anti-inflammatory |

| Dihydropyridine derivatives | Dihydropyridine core; various substituents | Antihypertensive effects |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy against Staphylococcus aureus, this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests strong potential for development into an antibacterial agent.

Case Study 2: Cancer Cell Proliferation

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 15 µM after 48 hours. The study highlighted its ability to induce G0/G1 phase arrest in the cell cycle .

Scientific Research Applications

Molecular Formula

- Molecular Formula: C₁₈H₁₈N₄O₄

- Molecular Weight: 342.36 g/mol

Biological Activities

Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that dihydropyridine derivatives possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH radical scavenging methods. Results showed that it effectively reduced DPPH radicals, demonstrating strong antioxidant properties that could be harnessed in health supplements .

Case Study 3: Cancer Cell Apoptosis Induction

Research focused on the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound led to increased rates of apoptosis and reduced cell viability, suggesting its potential role in cancer therapy .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:

textMethyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate → 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoic acid

Reaction conditions:

The resulting carboxylic acid can participate in further reactions, such as coupling with amines to form secondary amides or activation for nucleophilic substitutions.

Carboxamide Reactivity

The carboxamide linkage exhibits stability under mild conditions but can undergo hydrolysis or substitution under extreme pH or catalytic environments:

-

Hydrolysis : Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) cleave the amide bond to produce 3-nitrobenzylamine and pyridine-3-carboxylic acid derivatives.

-

Nucleophilic substitution : The amide’s carbonyl may react with Grignard reagents or organolithium compounds, though steric hindrance from the nitrobenzyl group limits reactivity .

Nitro Group Transformations

The 3-nitrobenzyl substituent enables redox reactions:

Dihydropyridine Ring Reactions

The 1,6-dihydropyridine core participates in characteristic redox and cycloaddition reactions:

-

Oxidation : Air or chemical oxidants (e.g., MnO₂) convert the dihydropyridine to a pyridine derivative, eliminating the 6-oxo group.

-

Ring-opening : Strong acids (e.g., HNO₃) cleave the ring, forming glutaconic acid derivatives via retro-Hantzsch mechanisms.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the benzoate or pyridine rings. For instance:

-

Arylation : Substitution at the pyridine’s 4-position using aryl halides and Pd(PPh₃)₄ .

-

Alkoxycarbonylation : Introduction of ester groups via CO insertion .

Physicochemical Considerations

Comparison with Similar Compounds

Structural and Functional Analogues

a. 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 64169-92-2)

- Structure: Shares the 6-oxo-1,6-dihydropyridine core but lacks the 3-nitrobenzyl and benzoate ester groups. Instead, it has a hydroxy and cyano substituent.

- Properties: Molecular Weight: 166.14 g/mol (C₇H₆N₂O₂) Purity: 98% (commercial grade) Applications: Likely used as a precursor for heterocyclic synthesis due to its reactive cyano group.

b. Methyl 4-(6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate (Ref: 10-F635139)

- Structure : Nearly identical to the target compound but missing the 3-nitrobenzyl substituent on the dihydropyridine nitrogen.

c. 4-Benzyloxy-3-chlorobenzoic Acid Methyl Ester (Ref: 10-F630268)

- Structure : Features a benzoate ester and benzyloxy group but lacks the dihydropyridine scaffold.

- Relevance : Highlights the importance of ester groups in modulating lipophilicity and bioavailability in related compounds .

Physicochemical and Reactivity Comparison

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of a dihydropyridine precursor (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) with 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrobenzyl group.

- Step 2 : Amide coupling between the intermediate and methyl 4-aminobenzoate using reagents like HATU or EDCI in anhydrous DCM, with monitoring via TLC or HPLC .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradient) improve yields (typically 40–60%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrobenzyl proton shifts at δ 8.0–8.5 ppm) and amide bond formation .

- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the benzoate and dihydropyridine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ expected at m/z ~434.12) .

Q. What methodologies are used to assess its biological activity in early-stage research?

- Enzyme Inhibition Assays : Screen against kinases or oxidoreductases (e.g., IC₅₀ determination via spectrophotometric methods).

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to evaluate affinity for GPCRs or nuclear receptors .

- Cellular Models : Cytotoxicity testing in cancer cell lines (MTT assay) and apoptosis markers (flow cytometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS) to address bioavailability discrepancies.

- Dose-Response Refinement : Use allometric scaling to adjust in vitro IC₅₀ values for in vivo efficacy .

- Statistical Meta-Analysis : Apply Bayesian models to integrate heterogeneous datasets and identify confounding variables (e.g., solvent effects) .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Analog Synthesis : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects.

- QSAR Modeling : Use Gaussian-based DFT calculations to correlate substituent Hammett constants (σ) with logP and bioactivity .

- Biological Testing : Prioritize analogs with >10-fold selectivity in primary vs. off-target assays .

Q. How does the compound degrade under physiological conditions, and what analytical methods detect degradation products?

- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor ester/amide bond cleavage via UPLC-MS. Major degradation pathways include nitro group reduction and dihydropyridine oxidation .

- Stability-Indicating Assays : Use HPLC-DAD with C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to quantify intact compound vs. degradants .

Q. What advanced methodologies assess the compound’s toxicity profile and metabolite interactions?

- In Silico Tox Prediction : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitro groups).

- Metabolomics : LC-HRMS identifies phase I/II metabolites in hepatocyte incubations (e.g., glucuronidation at the benzoate group) .

- CYP450 Inhibition : Fluorescence-based assays (e.g., Vivid® CYP3A4) to evaluate drug-drug interaction potential .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase active sites (e.g., ATP-binding pockets).

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence .

- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. What cross-disciplinary applications are emerging for this compound beyond medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.